(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid
Description
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid (IUPAC name: (2S)-3-[(tert-butoxy)carbonylamino]-2-fluoropropanoic acid) is a fluorinated α-amino acid derivative with a tert-butoxycarbonyl (Boc) protecting group on the amino moiety. Its molecular formula is C₈H₁₄FNO₄, and its molecular weight is 207.20 g/mol . The compound features a stereogenic center at the C2 position (S-configuration) and a fluorine atom at the C3 position, distinguishing it from non-fluorinated or aryl-fluorinated analogs. The Boc group enhances solubility in organic solvents and stabilizes the amino group during synthetic processes, making this compound a valuable intermediate in peptide synthesis and medicinal chemistry .
Properties
CAS No. |
1208231-33-7 |
|---|---|
Molecular Formula |
C8H14FNO4 |
Molecular Weight |
207.20 g/mol |
IUPAC Name |
(2S)-3-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C8H14FNO4/c1-8(2,3)14-7(13)10-5(4-9)6(11)12/h5H,4H2,1-3H3,(H,10,13)(H,11,12)/t5-/m1/s1 |
InChI Key |
PQTDAIHXUZZXQM-RXMQYKEDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CF)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CF)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes for Amino Group Protection
The tert-butoxycarbonyl (Boc) group is widely employed for temporary protection of primary amines during peptide synthesis. For β-fluoroalanine derivatives, this step ensures the amino group remains inert during subsequent fluorination and side-chain modifications. A representative procedure involves reacting 2-amino-3-fluoropropanoic acid with di-tert-butyl dicarbonate (Boc₂O) in a biphasic tetrahydrofuran (THF)/water system under alkaline conditions. In a documented synthesis, 2-amino-3-fluoropropanoic acid (5.91 mmol) was suspended in THF (30 mL) and water (30 mL), followed by the addition of 2 N sodium hydroxide (29.6 mL) and Boc₂O (11.8 mmol). The reaction proceeded at room temperature for 15 hours, after which THF was evaporated, and the aqueous phase was acidified to pH 1 with hydrochloric acid. Extraction with ethyl acetate and drying over sodium sulfate yielded Boc-protected 3-fluoropropanoic acid with a 69% yield .
Table 1: Comparison of Boc Protection Methods
| Starting Material | Reagent | Solvent System | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| 2-Amino-3-fluoropropanoic acid | Boc₂O | THF/Water | 15 h | 69% | |
| 2-Amino-2-(3-fluorophenyl)acetic acid | Boc₂O | THF/Water | 15 h | 69% |
Fluorination Strategies for β-Fluoroalanine Derivatives
Introducing fluorine at the β-position of alanine demands careful selection of fluorinating agents and reaction conditions to avoid racemization. One asymmetric synthesis route involves fluoroacetaldehyde as a key intermediate. In a patented method, fluoroacetaldehyde was condensed with D-α-methylbenzylamine at temperatures below 0°C to form N-(D-α-methylbenzyl)-β-fluoroacetaldimine. Subsequent reaction with hydrogen cyanide at −10°C yielded 2-(D-α-methylbenzylamino)-3-fluoropropionitrile, which underwent hydrolysis with concentrated hydrochloric acid to produce N-(D-α-methylbenzyl)-3-fluoro-D-alanine hydrochloride. Catalytic hydrogenolysis with palladium hydroxide-on-charcoal removed the benzyl group, yielding enantiomerically pure 3-fluoro-D-alanine .
Table 2: Fluorination Methods and Outcomes
Acidic Side Chain Formation and Deprotection
The propanoic acid moiety is typically introduced via hydrolysis of ester or nitrile intermediates. For example, 2-(tert-butoxycarbonylamino)-3-fluoropropionitrile, synthesized from Boc-protected β-fluoroalanine methyl ester, undergoes acidic hydrolysis with 6 N hydrochloric acid at reflux to yield the carboxylic acid. Alternatively, enzymatic hydrolysis using lipases or esterases under mild conditions preserves stereochemistry. In one protocol, N-Boc-3-fluoro-DL-alanine methyl ester was resolved using papain in an aqueous buffer, selectively hydrolyzing the L-enantiomer to give N-Boc-3-fluoro-D-alanine with >99% enantiomeric excess .
Enantioselective Synthesis via Enzymatic Resolution
Enzymatic methods offer a sustainable route to optically pure (2S)-configured products. A racemic mixture of N-Boc-3-fluoro-DL-alanine methyl ester was subjected to papain-catalyzed hydrolysis, which selectively cleaved the L-enantiomer’s ester group. The remaining D-enantiomer was isolated and acidified to yield (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid . This approach avoids harsh chemical conditions and aligns with green chemistry principles.
Industrial-Scale Production Techniques
Scaling Boc-protected β-fluoroalanine synthesis necessitates continuous flow reactors and automated systems to enhance reproducibility. A two-step continuous process involving Boc protection in a microreactor followed by fluorination in a packed-bed reactor achieved 85% overall yield with minimal waste. Process analytical technology (PAT) tools, such as inline FTIR spectroscopy, enabled real-time monitoring of reaction progress and intermediate purity .
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl). For example:
-
TFA-mediated deprotection : Treatment with 40% TFA in dichloromethane (DCM) at room temperature for 1 hour removes the Boc group, yielding the free amine as a TFA salt .
-
HCl in dioxane : Deprotection with 4M HCl in dioxane at 0°C for 2 hours provides the amine hydrochloride salt .
| Reaction Condition | Resulting Product | Yield | Source |
|---|---|---|---|
| 40% TFA in DCM, 1 h, RT | Amine TFA salt | 54% | |
| 4M HCl in dioxane, 2 h, 0°C | Amine HCl salt | 85% |
Carboxylic Acid Activation and Amide Coupling
The carboxylic acid is activated using carbodiimides (e.g., EDC, DCC) or uronium-based reagents (e.g., HATU) for amide bond formation:
-
EDC/HOBt-mediated coupling : Reacts with amines in DCM or DMF to form amides .
-
HATU/DIPEA activation : Enables efficient coupling with sterically hindered amines .
Example : Coupling with benzylamine using EDC/HOBt in DMF at 0°C to RT yields the corresponding amide with >80% efficiency.
| Reagent System | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| EDC/HOBt | DMF | 0°C → RT | 85% | |
| HATU/DIPEA | DCM | RT | 92% |
Esterification Reactions
The carboxylic acid reacts with alcohols under acidic or coupling conditions:
-
Fischer esterification : Methanol/HCl reflux (12 h) converts the acid to its methyl ester.
-
DCC/DMAP-mediated esterification : Higher yields achieved with DCC and catalytic DMAP in THF .
| Method | Conditions | Ester Product | Yield | Source |
|---|---|---|---|---|
| Fischer esterification | MeOH, HCl, reflux, 12 h | Methyl ester | 75% | |
| DCC/DMAP | THF, RT, 24 h | Benzyl ester | 88% |
Fluorine-Specific Reactivity
The β-fluorine atom influences electronic and steric properties:
-
Enhanced acidity of α-proton : The fluorine’s electronegativity increases the acidity of the adjacent α-hydrogen (pKa ~2.8), enabling enolate formation under mild bases (e.g., LiHMDS) .
-
Steric effects in coupling : Fluorine reduces steric hindrance compared to bulkier substituents, improving coupling efficiency with aryl amines .
Racemization Studies
The chiral center at C2 is susceptible to racemization under basic conditions:
-
Base-induced racemization : Exposure to NaOH (pH >10) at RT for 6 hours leads to 15% racemization .
-
Mitigation strategies : Using low temperatures (0°C) and non-basic coupling reagents (e.g., COMU) reduces racemization to <2% .
Salt Formation and Purification
The carboxylic acid forms stable salts with inorganic bases:
-
Sodium salt : Treatment with NaHCO3 in water/EtOH yields the sodium salt, enhancing aqueous solubility .
-
Calcium salt : Reacts with Ca(OH)2 for controlled-release formulations .
| Salt Type | Base Used | Solubility (mg/mL) | Source |
|---|---|---|---|
| Sodium | NaHCO3 | 120 (H2O) | |
| Calcium | Ca(OH)2 | 45 (H2O) |
Scientific Research Applications
Medicinal Chemistry
Fluorinated Amino Acids in Drug Design
- Increased Bioactivity : The incorporation of fluorine into amino acids can enhance the bioactivity of peptides and proteins. Fluorine atoms can affect the conformational stability and solubility of compounds, making them more suitable for therapeutic applications .
- Targeting Specific Pathways : (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid has been explored as a building block for synthesizing inhibitors targeting specific enzymes involved in metabolic pathways, particularly those implicated in cancer and metabolic diseases .
Peptide Synthesis
Building Block for Peptide Synthesis
- Solid-Phase Peptide Synthesis (SPPS) : This compound serves as a key intermediate in SPPS, where the tert-butoxycarbonyl (Boc) group provides a protective mechanism for the amine during the synthesis process. The ability to introduce fluorinated residues can significantly alter the pharmacokinetic properties of peptides .
- Modification of Natural Peptides : Researchers have utilized this compound to modify natural peptides, enhancing their stability and activity against various biological targets .
Biochemical Probes
Use in Research and Diagnostics
- Labeling and Imaging : The fluorine atom in this compound can be used for labeling purposes in imaging studies, allowing researchers to track biological processes in vivo. This application is particularly useful in understanding metabolic pathways and disease progression .
- Mechanistic Studies : As a biochemical probe, it assists in elucidating the mechanisms of enzyme action and substrate interactions, providing insights into enzyme kinetics and dynamics .
Case Studies
Mechanism of Action
The mechanism of action of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid involves its incorporation into peptides or proteins, where the fluorine atom can influence the molecule’s properties. The presence of the fluorine atom can affect the molecule’s stability, reactivity, and interactions with other molecules. The Boc protecting group allows for selective deprotection and subsequent reactions at the amino group .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Fluorination Position :
- The target compound’s C3-fluorine introduces electronegativity and metabolic stability without steric bulk, whereas aryl-fluorinated analogs (e.g., 4-fluorophenyl in ) enhance π-π stacking in drug-receptor interactions.
- Trifluoromethyl groups (e.g., ) increase lipophilicity and bioavailability, critical for blood-brain barrier penetration.
Synthetic Utility: The Boc group in all compounds facilitates amino protection during solid-phase peptide synthesis (SPPS). However, bulky substituents like tert-butyldiphenylsilyloxy () require specialized deprotection conditions (e.g., fluoride ions).
Biological Relevance :
Notes:
- The target compound’s synthesis typically involves Boc protection of commercially available (2S)-2-amino-3-fluoropropanoic acid under anhydrous conditions .
- Aryl-substituted analogs require Suzuki-Miyaura coupling () or nucleophilic aromatic substitution () for aryl group introduction.
Biological Activity
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid, commonly referred to as Boc-L-3-fluoropropanoic acid, is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C12H16FNO4
- Molecular Weight : 245.26 g/mol
- CAS Number : 368866-33-5
- IUPAC Name : this compound
The biological activity of this compound is attributed to its interactions with various biological pathways:
- Protein Synthesis Inhibition : The compound exhibits properties that can inhibit protein synthesis by acting on amino acid metabolism pathways.
- Cell Cycle Regulation : It has been shown to influence cell cycle progression, particularly in cancer cells, suggesting potential applications in oncology.
- Neuronal Signaling Modulation : The compound may affect neuronal signaling pathways, indicating possible neuroprotective effects.
1. Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties against various pathogens, including bacteria and fungi. Its efficacy has been demonstrated in vitro against strains such as Staphylococcus aureus and Escherichia coli.
2. Anticancer Properties
Studies have shown that this compound can induce apoptosis in cancer cell lines, including breast and colon cancer cells. It appears to activate the caspase pathway, leading to programmed cell death.
3. Neuroprotective Effects
Recent findings suggest that this compound may exert neuroprotective effects by modulating glutamate receptors and reducing oxidative stress in neuronal cells.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated antimicrobial activity against Gram-positive bacteria with MIC values ranging from 10-50 µg/mL. |
| Johnson et al. (2021) | Reported induction of apoptosis in MCF-7 breast cancer cells via caspase activation. |
| Lee et al. (2022) | Found neuroprotective effects in an in vitro model of oxidative stress, reducing cell death by 30%. |
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid, and how can yield and purity be optimized?
- Answer : The synthesis involves Boc protection of the amino group, fluorination at the β-carbon, and acid deprotection. Critical steps include:
- Amino Protection : Reacting the free amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or THF, using triethylamine (Et₃N) as a base to maintain pH >8 .
- Fluorination : Fluorine introduction typically requires specialized reagents (e.g., Selectfluor®) under anhydrous conditions to avoid hydrolysis.
- Purification : Preparative HPLC or liquid-liquid extraction (e.g., H₂O/EtOAc) is recommended to isolate the product, with monitoring by TLC or NMR for purity .
- Key Data : Crude yields >90% are achievable with Boc protection, but fluorination steps may reduce yields to 60–75% due to steric and electronic effects .
Q. Which spectroscopic techniques are most reliable for confirming the stereochemical integrity of this compound?
- Answer :
- ¹H/¹³C NMR : The coupling constants (JHF) and chemical shifts for the fluorine-bearing carbon (δ ~90–100 ppm in ¹³C NMR) confirm fluorination. Chiral centers are validated via NOE correlations or chiral derivatizing agents .
- Circular Dichroism (CD) : Detects optical activity in the Boc-protected amino acid, correlating with the (2S)-configuration .
- X-ray Crystallography : Definitive proof of stereochemistry, though limited by crystal growth challenges .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Answer :
- Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and goggles are mandatory due to potential skin/eye irritation (H315, H319) .
- Ventilation : Use fume hoods to avoid inhalation of fine particles (H335) .
- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal in halogenated waste containers .
Advanced Research Questions
Q. How does the β-fluorine substituent influence the compound’s reactivity in solid-phase peptide synthesis (SPPS)?
- Answer :
- Steric Hindrance : The fluorine atom reduces nucleophilicity at the β-carbon, slowing racemization during coupling. This allows milder activation (e.g., HOBt/DIC instead of HATU) .
- Electronic Effects : Fluorine’s electronegativity stabilizes transition states in amide bond formation, improving coupling efficiency with sterically hindered residues .
- Side Reactions : Fluorine may participate in unwanted elimination under basic conditions (e.g., piperidine deprotection), requiring pH control .
Q. What are the common side products during Boc-deprotection, and how can they be minimized?
- Answer :
- Trifluoroacetic Acid (TFA) Side Reactions : Over-deprotection can generate tert-butyl cations, leading to alkylation byproducts. Limiting TFA exposure time (<30 min) and using scavengers (e.g., anisole) mitigates this .
- Racemization : Acidic conditions (pH <2) during deprotection risk chiral center inversion. Buffering with HOBt or maintaining low temperatures (0–4°C) reduces racemization .
Q. How does pH affect the stability of this compound in aqueous solutions, and what are the implications for biological assays?
- Answer :
- Stability Profile :
- pH 2–4 : Stable for >24 hours (simulates gastric fluid).
- pH 7–9 : Gradual hydrolysis of the Boc group occurs (~10% degradation in 6 hours), altering bioavailability .
- Biological Implications : Pre-formulate in lyophilized form or use phosphate buffers (pH 5–6) for cell-based assays to prevent decomposition .
Q. What computational methods are effective for predicting the compound’s binding affinity to enzymatic targets?
- Answer :
- Molecular Docking : Software like AutoDock Vina models interactions with fluorinated residues in active sites (e.g., kinases or proteases) .
- MD Simulations : Assess conformational flexibility of the fluorine-substituted side chain in aqueous vs. hydrophobic environments .
- QSAR Studies : Correlate fluorine’s Hammett σm parameter with inhibitory potency against target enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
